REACTION_CXSMILES
|
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20](Br)=[CH:19][CH:18]=2)=[O:16])=[O:14])=[CH:9][CH:8]=1.[CH3:24][N:25](C=O)C>>[C:24]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([C:4]#[N:5])=[CH:19][CH:18]=2)=[O:16])=[O:14])=[CH:9][CH:8]=1)#[N:25]
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Name
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|
Quantity
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2.53 g
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Type
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reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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165 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was quenched with a saturated NaCl aqueous solution
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
CUSTOM
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Details
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The product was purified by column chromatography (silica gel, dichloromethane:hexanes=5:1 (v/v))
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Type
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CUSTOM
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Details
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dried under vacuum at 47° C. overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |